Scientific Field: Materials Physics
Summary of Application: 5-Amino-1-naphthol (5A1N) is used in the synthesis of a new composite based on reduced graphene oxide (RGO) and poly (5-amino-1-naphthol) (P5A1N).
Methods of Application: The electropolymerization of 5A1N is performed in the presence of HClO4 and H4SiW12O40 onto the surface of an Au electrode covered with RGO sheets. The linear dependence of the current densities of the anodic and cathodic peaks with the scan rate of the potential range (0; 0.8) V vs.
Results or Outcomes: The RGO sheets covalently functionalized with P5A1N can support 1,4-phenylene diisothiocyanate (PDITC), a compound used as a cross-linking agent for various biological applications.
Scientific Field: Nanobioscience
Summary of Application: 5-Amino-1-naphthol is used in the study of photochemical reactions caused by laser desorption/ionization.
Methods of Application: The LDI process is performed with a nitrogen laser.
Results or Outcomes: The positive-ion data of all the ANLs merely showed molecular ion M·+ without protonated molecule [M+H]+, while 1-amino-2-naphthol (1,2-ANL) and 2-amino-1-naphthol (2,1-ANL) showed an intense dimeric ion [2 M−2H2O+H]+.
Scientific Field: Structural Chemistry
Summary of Application: 1-Naphthols, including 5-Amino-1-naphthol, are used in the development of efficient multifunctional material systems (MFMS) by using various composite materials.
Methods of Application: The study involved systematic investigation of 1-naphthols, especially how the type and position of a substituent influence the reactivity and properties, using different electron-directing groups.
Scientific Field: Industrial Chemistry
Summary of Application: 5-Amino-1-naphthol is used as a coupling component for azo dyes.
Methods of Application: The specific methods of application in dye manufacturing would depend on the specific dye being produced.
Results or Outcomes: The outcome of this application is the production of azo dyes, which are widely used in a variety of industries, including textiles, paper, and plastics.
Scientific Field: Analytical Chemistry
Summary of Application: 5-Amino-1-naphthol is used in the field of infrared spectroscopy.
Methods of Application: The specific methods of application in infrared spectroscopy would depend on the specific study being conducted.
5-Amino-1-naphthol is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol. It appears as a pale purple to brown-purple crystalline powder, with a melting point of approximately 190 °C and a boiling point around 284.68 °C . The compound contains both an amino group and a hydroxyl group, which allows it to participate in various
5-Amino-1-naphthol is primarily known for its role as a coupling agent in the synthesis of azo dyes. The coupling reaction typically occurs ortho to the amino or hydroxyl group or para to the hydroxyl group, depending on the pH conditions . The compound can also undergo oxidation and reduction reactions, forming various derivatives that are useful in different applications.
5-Amino-1-naphthol exhibits biological activities that include antimicrobial properties. Its mechanism of action involves the formation of covalent bonds between the amino group and other reactive species, such as diazonium salts, which can lead to biological interactions . Studies have shown that it may also have potential applications in pharmaceuticals due to its ability to form stable complexes with metal ions.
The synthesis of 5-Amino-1-naphthol can be achieved through several methods:
5-Amino-1-naphthol is primarily used in the dye industry as a coupling component for azo dyes. Other notable applications include:
Research has indicated that 5-Amino-1-naphthol can interact with various biological molecules, forming stable complexes that can influence biological activity. Its ability to form hydrogen bonds due to both amino and hydroxyl groups enhances its reactivity and interaction potential . Studies have also explored its electrochemical behavior, revealing insights into its conductivity and potential applications in sensor technology .
Several compounds share structural similarities with 5-Amino-1-naphthol, each exhibiting unique properties:
Compound | Molecular Formula | Key Features |
---|---|---|
1-Naphthol | C10H8O | Hydroxyl group only; used in antiseptics |
2-Amino-1-naphthol | C10H9N | Similar reactivity; used in dye synthesis |
4-Amino-2-naphthol | C10H9N | Different positioning of amino group; used in pharmaceuticals |
5-Nitro-1-naphthol | C10H9NO2 | Nitro group provides different reactivity; used in explosives |
What sets 5-Amino-1-naphthol apart from these similar compounds is its dual functional groups (amino and hydroxyl), allowing it to participate in diverse
Irritant